エゼチミブヒドロキシグルクロン酸

説明

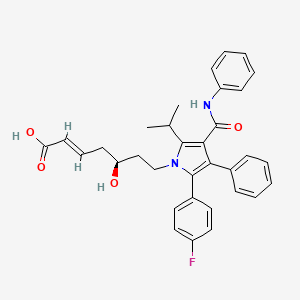

エゼチミブヒドロキシグルクロン酸は、小腸におけるコレステロールの吸収を阻害するために使用される脂質低下剤であるエゼチミブの代謝産物です。この化合物は、主に肝臓と腸でエゼチミブのグルクロン酸抱合によって生成されます。エゼチミブヒドロキシグルクロン酸は、その母体化合物の薬理作用を保持し、血液中の低密度リポタンパク質コレステロールレベルを低下させる上で重要な役割を果たします .

科学的研究の応用

Ezetimibe Hydroxy Glucuronide has several applications in scientific research:

Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.

Biology: Investigated for its role in cholesterol metabolism and its effects on lipid profiles.

Medicine: Studied for its therapeutic potential in treating hypercholesterolemia and cardiovascular diseases.

Industry: Utilized in the development of lipid-lowering drugs and formulations

作用機序

エゼチミブヒドロキシグルクロン酸は、小腸におけるコレステロールの吸収を阻害することでその効果を発揮します。それは、エンテロサイトへのコレステロール取り込みに関与するトランスポーターであるニーマン・ピックC1様1タンパク質に結合します。この阻害は、腸からのコレステロールの肝臓への供給を減らし、肝臓のコレステロール貯蔵量を減らし、血液からのコレステロールのクリアランスを増加させます .

類似化合物:

エゼチミブ: 母体化合物、コレステロール吸収も阻害しますが、グルクロン酸代謝物ほど強力ではありません。

スタチン: 肝臓におけるコレステロール合成を阻害しますが、腸での吸収には影響を与えません。

ユニークさ: エゼチミブヒドロキシグルクロン酸は、コレステロール吸収を阻害し、エゼチミブの薬理作用を保持するという二重の作用でユニークです。これは、特に他の脂質低下療法と組み合わせて使用した場合、低密度リポタンパク質コレステロールレベルを低下させる強力な薬剤となります .

生化学分析

Biochemical Properties

Ezetimibe hydroxy glucuronide is involved in several biochemical reactions, primarily related to cholesterol metabolism. It interacts with enzymes such as uridine 5’-diphospho-glucuronosyltransferase (UGT) isoenzymes, which facilitate its formation from ezetimibe . Additionally, it interacts with various transport proteins, including organic anion transporting polypeptides (OATPs) and multidrug resistance proteins (MRPs), which are involved in its distribution and excretion . These interactions are essential for the compound’s role in inhibiting cholesterol absorption and maintaining its pharmacological activity.

Cellular Effects

Ezetimibe hydroxy glucuronide influences several cellular processes, particularly those related to cholesterol metabolism. It affects cell signaling pathways by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for cholesterol uptake in enterocytes . This inhibition reduces the intracellular cholesterol levels, leading to decreased cholesterol absorption and increased cholesterol clearance from the bloodstream. Additionally, ezetimibe hydroxy glucuronide may impact gene expression related to cholesterol metabolism, further enhancing its lipid-lowering effects.

Molecular Mechanism

The molecular mechanism of ezetimibe hydroxy glucuronide involves its binding to the NPC1L1 protein on the brush border of enterocytes, thereby blocking cholesterol uptake . This binding prevents the internalization of cholesterol into the cells, reducing its absorption into the bloodstream. Furthermore, ezetimibe hydroxy glucuronide is a substrate for various transporters, including OATPs and MRPs, which facilitate its movement across cellular membranes and contribute to its pharmacokinetics .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ezetimibe hydroxy glucuronide have been observed to change over time. The compound is relatively stable, but its pharmacological activity can be influenced by factors such as hepatic function and transporter activity . Studies have shown that hepatic impairment can significantly increase the systemic exposure of ezetimibe hydroxy glucuronide, leading to prolonged effects

Dosage Effects in Animal Models

The effects of ezetimibe hydroxy glucuronide vary with different dosages in animal models. Studies have demonstrated that higher doses of ezetimibe lead to increased formation of ezetimibe hydroxy glucuronide, enhancing its lipid-lowering effects . At very high doses, there may be potential toxic or adverse effects, although these are generally rare. The compound’s efficacy and safety profile are dose-dependent, with optimal dosages providing significant cholesterol reduction without adverse effects.

Metabolic Pathways

Ezetimibe hydroxy glucuronide is primarily involved in the metabolic pathway of cholesterol absorption inhibition. It is formed through the glucuronidation of ezetimibe by UGT enzymes in the liver and intestines . This metabolic pathway is crucial for the compound’s pharmacological activity, as it allows for the formation of an active metabolite that can effectively inhibit cholesterol uptake. The interaction with UGT enzymes and the subsequent formation of ezetimibe hydroxy glucuronide are essential steps in this metabolic process.

Transport and Distribution

The transport and distribution of ezetimibe hydroxy glucuronide within cells and tissues are mediated by various transport proteins. OATPs and MRPs play significant roles in the compound’s movement across cellular membranes and its excretion into bile and urine . These transporters ensure that ezetimibe hydroxy glucuronide is effectively distributed to target tissues, where it can exert its pharmacological effects. The compound’s localization and accumulation are influenced by these transport mechanisms, which are critical for its overall efficacy.

Subcellular Localization

Ezetimibe hydroxy glucuronide is primarily localized in the brush border of enterocytes, where it interacts with the NPC1L1 protein to inhibit cholesterol uptake . This subcellular localization is essential for its mechanism of action, as it allows the compound to effectively block cholesterol absorption at the site of entry. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further enhancing its activity and function.

準備方法

合成経路と反応条件: エゼチミブヒドロキシグルクロン酸の合成には、エゼチミブのグルクロン酸抱合が含まれます。このプロセスでは、通常、ウリジン5'-ジホスホグルクロン酸転移酵素が反応を触媒します。反応条件には、生理的pHの緩衝液系が用いられ、ウリジン二リン酸グルクロン酸などの補酵素が存在することが多いです .

工業生産方法: 工業的な設定では、エゼチミブヒドロキシグルクロン酸の生産は、酵素反応のための制御された環境を提供するバイオリアクターを使用して規模を拡大できます。このプロセスには、エゼチミブとウリジン二リン酸グルクロン酸をリアクターに連続的に供給することが含まれ、最適な温度とpHが維持されて、製品の高収率と純度が確保されます .

3. 化学反応解析

反応の種類: エゼチミブヒドロキシグルクロン酸は、主に第II相代謝反応であるグルクロン酸抱合を受けます。また、酸性または塩基性条件下での加水分解などの他の反応にも参加することができます .

一般的な試薬と条件:

グルクロン酸抱合: ウリジン二リン酸グルクロン酸、ウリジン5'-ジホスホグルクロン酸転移酵素、生理的pHの緩衝液。

主要な製品:

グルクロン酸抱合: エゼチミブヒドロキシグルクロン酸。

加水分解: エゼチミブとグルクロン酸.

4. 科学研究の応用

エゼチミブヒドロキシグルクロン酸は、科学研究においていくつかの用途があります。

化学: グルクロン酸抱合反応と酵素動力学を研究するためのモデル化合物として使用されます。

生物学: コレステロール代謝における役割と脂質プロファイルへの影響について調査されています。

医学: 高コレステロール血症や心血管疾患の治療における治療の可能性について研究されています。

化学反応の分析

Types of Reactions: Ezetimibe Hydroxy Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. It can also participate in other reactions such as hydrolysis under acidic or basic conditions .

Common Reagents and Conditions:

Glucuronidation: Uridine diphosphate-glucuronic acid, uridine 5’-diphospho-glucuronosyltransferase enzymes, aqueous buffer at physiological pH.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products:

Glucuronidation: Ezetimibe Hydroxy Glucuronide.

Hydrolysis: Ezetimibe and glucuronic acid.

類似化合物との比較

Ezetimibe: The parent compound, also inhibits cholesterol absorption but is less potent than its glucuronide metabolite.

Statins: Inhibit cholesterol synthesis in the liver but do not affect intestinal absorption.

Bile Acid Sequestrants: Bind bile acids in the intestine to prevent their reabsorption, indirectly lowering cholesterol levels

Uniqueness: Ezetimibe Hydroxy Glucuronide is unique in its dual action of inhibiting cholesterol absorption and retaining the pharmacological activity of Ezetimibe. This makes it a potent agent in reducing low-density lipoprotein cholesterol levels, especially when used in combination with other lipid-lowering therapies .

特性

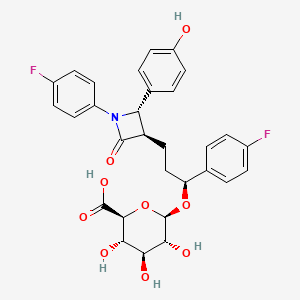

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(1S)-1-(4-fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(41-30-26(37)24(35)25(36)27(42-30)29(39)40)14-13-21-23(16-3-11-20(34)12-4-16)33(28(21)38)19-9-7-18(32)8-10-19/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXLJVWGRVISEQ-ADEYADIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC5C(C(C(C(O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F2NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00678703 | |

| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536709-33-8 | |

| Record name | (1S)-1-(4-Fluorophenyl)-3-((2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxo-3-azetidinyl)propyl beta-D-glucopyranosiduronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0536709338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-(4-Fluorophenyl)-3-[(2S,3R)-1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00678703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(4-FLUOROPHENYL)-3-((2S,3R)-1-(4-FLUOROPHENYL)-2-(4-HYDROXYPHENYL)-4-OXO-3-AZETIDINYL)PROPYL .BETA.-D-GLUCOPYRANOSIDURONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E575Y24YTQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoate](/img/structure/B601623.png)